Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate

Kinase Inhibition NSCLC EGFR T790M Resistance

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate is a critical, regioisomerically pure heterocyclic building block for medicinal chemistry and materials science. Its 2-hydroxy-3-carboxylate pattern is essential for establishing specific hydrogen-bonding networks and enabling regioselective derivatization, which is vital for reproducible SAR studies in kinase inhibition and for optimizing nonlinear optical (NLO) properties. Procurement of this exact regioisomer (CAS 114983-15-2) ensures valid research outcomes.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 114983-15-2
Cat. No. B1446489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate
CAS114983-15-2
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CC=N2)NC1=O
InChIInChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)12-6-4-3-5-11-8(6)13-7/h3-5H,2H2,1H3,(H,12,14)
InChIKeyYZPQGLJAZJDSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydroxypyrido[2,3-b]pyrazine-3-carboxylate (CAS 114983-15-2) – Key Technical Specifications and Procurement Considerations


Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate (CAS 114983-15-2) is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine scaffold class, characterized by a molecular formula of C₁₀H₉N₃O₃ and a molecular weight of 219.2 g/mol . This bicyclic nitrogen-containing aromatic system has gained attention as a versatile intermediate and research tool, with literature documenting its utility in medicinal chemistry programs targeting kinase inhibition, antimicrobial discovery, and materials science applications [1]. The compound features a 2-hydroxy substituent on the pyridopyrazine core and an ethyl ester at the 3-position, structural features that confer specific chemical properties including the capacity for tautomerization and hydrogen bonding interactions that distinguish it from other substitution patterns within the pyridopyrazine family [2].

Why Generic Pyridopyrazine Analogs Cannot Substitute for Ethyl 2-Hydroxypyrido[2,3-b]pyrazine-3-carboxylate in Critical Research Applications


The pyrido[2,3-b]pyrazine scaffold exhibits extreme sensitivity to substitution patterns, with even minor modifications producing substantial changes in biological activity and physicochemical properties. Regioisomeric variations between the 2-position and 3-position on the pyridopyrazine core have been shown to yield structurally distinct intermediates with divergent pharmacological profiles [1]. Furthermore, the presence of the 2-hydroxy group is critical for establishing specific hydrogen bonding networks with biological targets, while the ethyl ester moiety at the 3-position provides a synthetic handle for further derivatization that cannot be replicated by analogs bearing different ester groups or substitution patterns [2]. Studies on structurally related pyrido[2,3-b]pyrazines demonstrate that the position of substituents directly influences anti-proliferative potency against cancer cell lines, with certain regioisomers exhibiting markedly different IC₅₀ values [3]. Consequently, procurement of the exact compound with verified structural identity is essential for reproducible research outcomes and valid structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for Ethyl 2-Hydroxypyrido[2,3-b]pyrazine-3-carboxylate: Comparative Performance Data Against Analogs and Baselines


Comparative Anti-Proliferative Potency: Pyrido[2,3-b]pyrazine Scaffold Versus Quinoxaline Analogs in NSCLC Cell Models

In a systematic evaluation of pyrido[2,3-b]pyrazine derivatives against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring EGFR T790M mutation) non-small cell lung cancer cell lines, compound 7n—a pyrido[2,3-b]pyrazine derivative structurally related to the target compound's core scaffold—demonstrated IC₅₀ values of 0.09 μM against PC9 and 0.15 μM against PC9-ER [1]. In contrast, erlotinib itself showed >10 μM IC₅₀ against the resistant PC9-ER line, representing a >65-fold loss of potency in the resistance context [2]. Notably, quinoxaline analogs lacking the pyridine nitrogen of the pyridopyrazine system failed to retain comparable potency against the resistant line [3]. The target compound Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate serves as a key synthetic intermediate for accessing this bioactive scaffold with the precise 2-hydroxy-3-carboxylate substitution pattern.

Kinase Inhibition NSCLC EGFR T790M Resistance Anti-proliferative Erlotinib-resistant

Regioselective Synthetic Access: 2-Hydroxy Substitution Pattern Enables Controlled Derivatization

The pyrido[2,3-b]pyrazine core presents a synthetic challenge due to the potential for regioisomer formation during condensation reactions between 2,3-diaminopyridine and carbonyl compounds [1]. Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate features a defined 2-hydroxy substitution pattern that serves as a critical synthetic intermediate for regioselective functionalization. Studies demonstrate that condensation of 2,3-diaminopyridine with 2-ketoglutaric acid yields two regioisomeric intermediates, and the 2-hydroxy-3-carboxylate pattern of the target compound corresponds to the isomer that provides access to the biologically active pyrido[2,3-b]pyrazine derivatives described in antitumor programs [2]. In contrast, the alternative regioisomer (3-hydroxy-2-carboxylate, CAS 114097-17-5) leads to a different SAR trajectory and is not suitable for the same derivatization pathways .

Regioselective Synthesis Intermediate SAR Derivatization Tautomerization

Electrochemical DNA Sensing: Pyrido[2,3-b]pyrazine Derivatives Exhibit Quantifiable DNA Binding Affinity Versus Unfunctionalized Electrodes

Recent studies on pyrido[2,3-b]pyrazine derivatives synthesized via multicomponent reactions have demonstrated quantifiable electrochemical DNA sensing capabilities [1]. When immobilized on glassy carbon electrodes, pyrido[2,3-b]pyrazine derivatives exhibited a measurable change in peak current upon interaction with DNA, with differential pulse voltammetry (DPV) showing a decrease in oxidation peak current that correlates linearly with DNA concentration over a defined range [2]. In contrast, unfunctionalized glassy carbon electrodes under identical conditions show negligible DNA interaction signals, requiring significantly higher DNA concentrations (>10×) to produce detectable responses [3]. Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate serves as a precursor for synthesizing such functionalized pyridopyrazine derivatives for biosensor development.

Electrochemical Sensing DNA Binding Biosensor Materials Science NLO Properties

Nonlinear Optical (NLO) Performance: Pyrido[2,3-b]pyrazine Scaffold Shows Enhanced Hyperpolarizability Versus Reference Organic Chromophores

Density functional theory (DFT) calculations performed on pyrido[2,3-b]pyrazine derivatives reveal significant nonlinear optical (NLO) properties, with calculated first hyperpolarizability (βₜₒₜ) values substantially exceeding those of the standard reference chromophore urea [1]. Specifically, certain pyrido[2,3-b]pyrazine derivatives exhibit βₜₒₜ values in the range of 300–500 × 10⁻³⁰ esu, compared to urea (βₜₒₜ ≈ 0.37 × 10⁻³⁰ esu) and p-nitroaniline (βₜₒₜ ≈ 16 × 10⁻³⁰ esu) [2]. This enhancement is attributed to the extended π-conjugation and donor-acceptor architecture intrinsic to the pyridopyrazine core, which is present in the target compound's scaffold [3]. Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate provides the foundational heterocyclic framework for constructing such NLO-active materials.

Nonlinear Optics Hyperpolarizability DFT Materials Chemistry Optoelectronics

Antimicrobial Spectrum: Pyridopyrazine Core Demonstrates Dual Gram-Positive and Gram-Negative Activity

In vitro antimicrobial evaluations of pyrido[2,3-b]pyrazine derivatives, for which Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate serves as a key synthetic building block, have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacterial strains . Literature indicates that certain functionalized pyridopyrazines exhibit minimum inhibitory concentration (MIC) values in the low micromolar range against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) [1]. In contrast, the unsubstituted pyrido[2,3-b]pyrazine core shows minimal antimicrobial activity (MIC > 100 μg/mL), underscoring the critical role of specific substitution patterns accessible via the target compound [2].

Antimicrobial Gram-positive Gram-negative Antibacterial Drug Discovery

Synthetic Accessibility: Established Condensation Route Provides Reproducible Yields

The synthesis of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate proceeds via condensation of 2,3-diaminopyridine with 2-ketoglutaric acid or its ester derivatives, a well-established route with documented reproducibility [1]. Recent methodological advances have improved yields and regioselectivity through the use of Brönsted acid hydrotrope combined catalysts in aqueous medium, achieving regioselective condensation that favors the 2-hydroxy-3-carboxylate substitution pattern over alternative regioisomers [2]. In contrast, alternative synthetic routes employing different starting materials (e.g., quinoxaline-based approaches) fail to produce the pyrido[2,3-b]pyrazine core and instead yield structurally distinct scaffolds with different biological and materials properties [3].

Organic Synthesis Condensation Heterocyclic Chemistry Scale-up Intermediate

Recommended Application Scenarios for Ethyl 2-Hydroxypyrido[2,3-b]pyrazine-3-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of EGFR T790M-Resistance-Overcoming Kinase Inhibitors

As demonstrated by the 0.09 μM IC₅₀ of pyrido[2,3-b]pyrazine derivative 7n against PC9 cells and 0.15 μM against erlotinib-resistant PC9-ER cells [1], Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate is optimally deployed as a key intermediate in programs targeting non-small cell lung cancer (NSCLC) with acquired EGFR T790M resistance. The compound's 2-hydroxy-3-carboxylate substitution pattern enables regioselective functionalization at the 7-position, a critical determinant of anti-proliferative activity against resistant cell lines [2]. Procurement of this specific regioisomer, rather than the alternative 3-hydroxy-2-carboxylate analog, ensures access to the correct SAR trajectory for resistance-overcoming activity.

Materials Chemistry: Development of NLO-Active Chromophores and Optoelectronic Materials

Given the calculated first hyperpolarizability values for pyrido[2,3-b]pyrazine derivatives that exceed urea by approximately 800–1300× and p-nitroaniline by approximately 19–31× [3], this compound is recommended for research programs developing nonlinear optical materials, frequency-doubling crystals, and optoelectronic devices. The extended π-conjugation and donor-acceptor architecture inherent to the pyridopyrazine core enables NLO performance that cannot be achieved with simpler heterocyclic scaffolds such as quinoxaline or pyrazine. The ethyl ester moiety at the 3-position provides a synthetic handle for further tuning of NLO properties through derivatization.

Biosensor Development: Electrochemical DNA Detection Platforms

For laboratories constructing electrochemical biosensors, Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate provides access to a scaffold class with demonstrated DNA-intercalating properties [3]. The quantifiable change in differential pulse voltammetry peak current upon DNA binding enables the construction of sensitive detection platforms where unfunctionalized electrodes would require >10× higher analyte concentrations for comparable signal [3]. The compound serves as a precursor for synthesizing pyridopyrazine derivatives functionalized for electrode immobilization.

Chemical Biology: Structure-Activity Relationship Studies in Heterocyclic Scaffold Optimization

The extreme sensitivity of pyrido[2,3-b]pyrazine biological activity to regioisomeric identity [2] makes this compound valuable as a defined starting point for systematic SAR campaigns. The 2-hydroxy-3-carboxylate substitution pattern provides a chemically tractable scaffold for exploring the effects of substituent modifications on kinase inhibition, antimicrobial activity, or materials properties. Procurement of the correct regioisomer (CAS 114983-15-2) is essential for ensuring that SAR conclusions are valid and reproducible across research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.